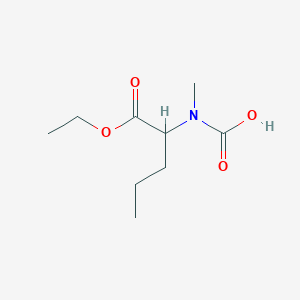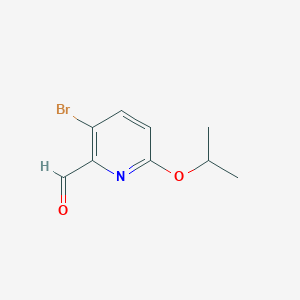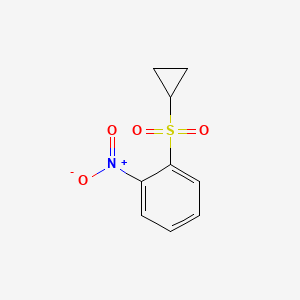
3-Amino-4-(2'-iodo-2-biphenylyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid: is an organic compound that features an amino group, an iodo-substituted biphenyl group, and a butyric acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: For industrial production, the process needs to be scalable and cost-effective. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
化学反応の分析
Types of Reactions: 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the iodo group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodo group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions .
類似化合物との比較
3-Amino-4-(4-biphenylyl)butyric Acid: Lacks the iodo group, which may affect its reactivity and biological activity.
3-Amino-4-[4’-(methylsulfonyl)-2-biphenylyl]butyric Acid: Contains a methylsulfonyl group instead of an iodo group, leading to different chemical properties and applications.
Uniqueness: The presence of the iodo group in 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid makes it unique compared to its analogs. This group can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity.
特性
分子式 |
C16H16INO2 |
|---|---|
分子量 |
381.21 g/mol |
IUPAC名 |
3-amino-4-[2-(2-iodophenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H16INO2/c17-15-8-4-3-7-14(15)13-6-2-1-5-11(13)9-12(18)10-16(19)20/h1-8,12H,9-10,18H2,(H,19,20) |
InChIキー |
RVQAFELBKJKDDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)



![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)


![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)




